Bis(2-ethoxyethyl) adipate chemical structure and properties
Bis(2-ethoxyethyl) adipate chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-ethoxyethyl) adipate, a diester of adipic acid and 2-ethoxyethanol, is a chemical compound with potential applications as a plasticizer and solvent. This technical guide provides a comprehensive overview of its chemical structure, properties, and relevant experimental methodologies. Due to the limited availability of specific experimental data for this compound, this guide also presents generalized protocols for the synthesis and analysis of adipate esters, which can be adapted for Bis(2-ethoxyethyl) adipate. This document is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development.
Chemical Structure and Identification
Bis(2-ethoxyethyl) adipate is characterized by a central six-carbon dicarboxylic acid backbone (adipic acid) esterified with two 2-ethoxyethanol molecules at its carboxyl groups.
Chemical Structure:
Table 1: Chemical Identification
| Identifier | Value |
| IUPAC Name | bis(2-ethoxyethyl) hexanedioate[1] |
| CAS Number | 109-44-4[1] |
| Molecular Formula | C14H26O6[1] |
| Molecular Weight | 290.35 g/mol [1] |
| Canonical SMILES | CCOCCOC(=O)CCCCC(=O)OCCOCC |
| InChI Key | NJEMMCIKSMMBDM-UHFFFAOYSA-N |
Physicochemical Properties
Experimental data for the physicochemical properties of Bis(2-ethoxyethyl) adipate are not widely available in the literature. The following table summarizes the available computed and limited experimental data.
Table 2: Physicochemical Properties of Bis(2-ethoxyethyl) adipate
| Property | Value | Data Type |
| Molecular Weight | 290.35 g/mol | Computed[1] |
| Kovats Retention Index | 1880, 1880, 1924 (Standard non-polar) | Experimental[1] |
| Density | Data not available | - |
| Boiling Point | Data not available | - |
| Melting Point | Data not available | - |
| Solubility | Data not available | - |
| Refractive Index | Data not available | - |
| Viscosity | Data not available | - |
Experimental Protocols
Due to the scarcity of specific experimental protocols for Bis(2-ethoxyethyl) adipate, this section provides detailed, generalized methodologies for the synthesis of adipate esters and the determination of key physical properties, which can be readily adapted by researchers.
Synthesis of Bis(2-ethoxyethyl) adipate
The following is a general procedure for the synthesis of dialkyl adipates via Fischer esterification, which can be adapted for the synthesis of Bis(2-ethoxyethyl) adipate from adipic acid and 2-ethoxyethanol.[2][3]
Objective: To synthesize Bis(2-ethoxyethyl) adipate through the acid-catalyzed esterification of adipic acid with 2-ethoxyethanol.
Materials:
-
Adipic acid
-
2-ethoxyethanol
-
A strong acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid)
-
A suitable solvent for azeotropic removal of water (e.g., toluene)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus or Soxhlet extractor with drying agent
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, combine adipic acid and a molar excess of 2-ethoxyethanol (typically a 1:2.5 to 1:3 molar ratio of acid to alcohol).
-
Solvent and Catalyst Addition: Add a suitable volume of toluene to the flask to facilitate azeotropic removal of water. Add a catalytic amount of the strong acid catalyst (e.g., 1-2% by weight of the adipic acid).
-
Esterification: Heat the reaction mixture to reflux with vigorous stirring. The water produced during the esterification will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.
-
Monitoring the Reaction: Monitor the progress of the reaction by observing the amount of water collected in the Dean-Stark trap. The reaction is considered complete when water is no longer being produced.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the toluene and excess 2-ethoxyethanol by rotary evaporation.
-
The crude Bis(2-ethoxyethyl) adipate can be further purified by vacuum distillation.
-
Determination of Density
The density of liquid samples such as Bis(2-ethoxyethyl) adipate can be accurately determined using a digital density meter according to a standard test method like ASTM D4052.[4][5]
Objective: To determine the density of a liquid sample using a digital density meter.
Equipment:
-
Digital Density Meter with an oscillating U-tube.
-
Thermostatically controlled bath or Peltier device for temperature control.
-
Syringes for sample injection.
Procedure:
-
Calibration: Calibrate the instrument at the desired temperature using two reference standards of known density, typically dry air and deionized water.
-
Sample Preparation: Ensure the liquid sample is free of any air bubbles and solid impurities.
-
Measurement:
-
Set the instrument to the desired measurement temperature.
-
Introduce the sample into the oscillating U-tube using a syringe, ensuring no air bubbles are present in the tube.
-
Allow the temperature of the sample to equilibrate.
-
The instrument measures the oscillation period of the U-tube containing the sample and calculates the density.
-
-
Cleaning: Thoroughly clean the U-tube with appropriate solvents and dry it completely between measurements.
Determination of Refractive Index
The refractive index of a transparent liquid like Bis(2-ethoxyethyl) adipate can be measured using a refractometer following a standard method such as ASTM D1218.[6][7]
Objective: To measure the refractive index of a liquid sample.
Equipment:
-
Abbe refractometer or a digital refractometer.
-
A constant temperature circulating bath.
-
Light source (e.g., sodium D line).
Procedure:
-
Calibration: Calibrate the refractometer using a standard of known refractive index at the measurement temperature.
-
Sample Application: Place a few drops of the liquid sample onto the prism of the refractometer.
-
Temperature Control: Allow the sample to reach the desired temperature by circulating water from the constant temperature bath through the refractometer prisms.
-
Measurement:
-
For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs and read the refractive index from the scale.
-
For a digital refractometer, the instrument will automatically display the refractive index.
-
-
Cleaning: Clean the prism surfaces thoroughly with a suitable solvent and a soft tissue after each measurement.
Purity Analysis by Gas Chromatography (GC)
The purity of adipate esters can be determined using gas chromatography with a flame ionization detector (FID) or a mass spectrometer (MS). The following is a general protocol.[8]
Objective: To assess the purity of a Bis(2-ethoxyethyl) adipate sample.
Equipment:
-
Gas chromatograph with a capillary column (e.g., a non-polar or medium-polarity column).
-
Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Autosampler or manual injection syringe.
-
Data acquisition and processing software.
Procedure:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., hexane or ethyl acetate) to a known concentration.
-
GC Conditions:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 270 °C) at a controlled rate (e.g., 20 °C/min). Hold at the final temperature for a sufficient time to elute all components.
-
Carrier Gas: Use an inert gas like helium or nitrogen at a constant flow rate.
-
Detector Temperature: Set higher than the final oven temperature to prevent condensation (e.g., 300 °C for FID).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.
-
Data Analysis:
-
Identify the peak corresponding to Bis(2-ethoxyethyl) adipate based on its retention time.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For higher accuracy, use an internal or external standard calibration method.
-
Safety and Handling
Based on the available GHS classification, Bis(2-ethoxyethyl) adipate should be handled with care.
GHS Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Precautionary Measures:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors.
-
Avoid contact with skin and eyes.
-
Store in a tightly closed container in a cool, dry place.
Visualizations
General Synthesis of Adipate Esters
Caption: General workflow for the synthesis of Bis(2-ethoxyethyl) adipate.
Analytical Workflow for Purity Determination
Caption: Logical workflow for the purity analysis of Bis(2-ethoxyethyl) adipate.
References
- 1. Bis(2-ethoxyethyl) adipate | C14H26O6 | CID 7987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. store.astm.org [store.astm.org]
- 5. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 6. store.astm.org [store.astm.org]
- 7. matestlabs.com [matestlabs.com]
- 8. agilent.com [agilent.com]
